molecular formula C12H16N2O B13523912 3-(2-Aminoethyl)-4,6-dimethylindolin-2-one

3-(2-Aminoethyl)-4,6-dimethylindolin-2-one

Cat. No.: B13523912
M. Wt: 204.27 g/mol
InChI Key: XOWNHGVPIJSGFI-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-4,6-dimethylindolin-2-one is a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-4,6-dimethylindolin-2-one typically involves the reaction of 4,6-dimethylindole with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-4,6-dimethylindolin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

3-(2-Aminoethyl)-4,6-dimethylindolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-4,6-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)-4,6-dimethylindolin-2-one is unique due to its specific structural features, such as the presence of both aminoethyl and dimethyl groups on the indole ring.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-(2-aminoethyl)-4,6-dimethyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C12H16N2O/c1-7-5-8(2)11-9(3-4-13)12(15)14-10(11)6-7/h5-6,9H,3-4,13H2,1-2H3,(H,14,15)

InChI Key

XOWNHGVPIJSGFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(C(=O)NC2=C1)CCN)C

Origin of Product

United States

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